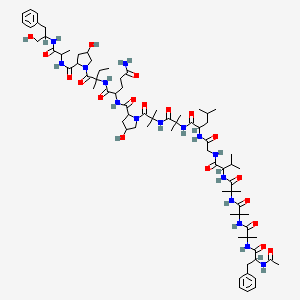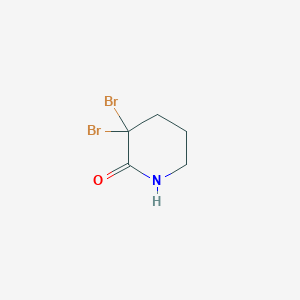
4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 856844-49-0 . It has a molecular weight of 212.28 .
Molecular Structure Analysis
The InChI code for “4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is provided, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis
The melting point of “4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is between 219-220 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide, exhibit significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds can potentially serve as novel antibiotics or antifungal agents. For instance, sulfazole, a thiazole-based compound, has demonstrated antimicrobial activity .
Anticancer Potential
Thiazoles play a crucial role in cancer research. Among them, 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide derivatives have been explored for their anticancer effects. These compounds may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Tiazofurin, a thiazole-based drug, is an example of an anticancer agent .
Antioxidant Properties
Thiazoles possess antioxidant activity, protecting cells from oxidative stress. Researchers have studied the radical-scavenging abilities of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide derivatives. These compounds may contribute to preventing oxidative damage and related diseases .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases. Thiazoles, including our compound of interest, have been investigated for their anti-inflammatory potential. They may modulate inflammatory pathways and reduce tissue damage .
Neuroprotective Applications
Thiazoles have shown promise in neuroprotection. Compounds like 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide could potentially mitigate neurodegenerative conditions such as Alzheimer’s disease. Their mechanisms involve antioxidative and anti-inflammatory actions .
Antihypertensive Properties
Researchers have explored thiazole derivatives as potential antihypertensive agents. These compounds may regulate blood pressure by affecting vascular tone or renin-angiotensin pathways .
Industrial Applications
Beyond health-related fields, thiazoles find applications in industry. They contribute to rubber vulcanization, liquid crystals, and catalysts. While not specific to our compound, understanding these broader applications provides context .
Photosensitizers and Sunscreens
Thiazoles have been used in photosensitizers and sunscreens due to their UV-absorbing properties. Although not directly related to 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide, this highlights the versatility of thiazole-based compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSVAXNBUKVLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)



![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)
![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)


![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)